4-Methylphthalazine-1-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H8N2O2 |
|---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
4-methylphthalazine-1-carboxylic acid |
InChI |
InChI=1S/C10H8N2O2/c1-6-7-4-2-3-5-8(7)9(10(13)14)12-11-6/h2-5H,1H3,(H,13,14) |
InChI Key |
TVDBJRPBOZPIJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)C(=O)O |
Origin of Product |
United States |
Synthesis of Phthalazine Carboxylic Acid Derivatives
The synthesis of phthalazine (B143731) derivatives, including those with carboxylic acid functional groups, typically involves building the heterocyclic ring from a substituted benzene (B151609) precursor. One of the most common methods for creating the phthalazinone core, which can be a precursor to other phthalazine derivatives, is the reaction of an o-acylbenzoic acid with hydrazine (B178648). longdom.org
For example, to create a 4-substituted phthalazinone, one would start with the corresponding 2-acylbenzoic acid. This is then refluxed with hydrazine hydrate (B1144303), often in a solvent like ethanol (B145695) or acetic acid, to induce a cyclocondensation reaction, forming the heterocyclic ring. longdom.org
To arrive at a compound like 4-Methylphthalazine-1-carboxylic acid, a hypothetical route could start from 2-acetylbenzoic acid. Reaction with hydrazine would yield 4-methylphthalazin-1(2H)-one. The subsequent introduction of a carboxylic acid group at the 1-position is a more complex transformation. It might involve the conversion of the phthalazinone to a 1-chlorophthalazine (B19308) intermediate using a chlorinating agent like POCl₃. nih.gov From this activated intermediate, a carboxyl group could potentially be introduced through methods like cyanation followed by hydrolysis, though specific procedures for this exact transformation are not widely documented in the literature.
Chemical Properties and Characterization
The chemical properties of 4-Methylphthalazine-1-carboxylic acid can be inferred from its functional groups. As a carboxylic acid, it is expected to be an acidic compound, capable of donating a proton from its -COOH group. It would likely react with bases to form carboxylate salts. The phthalazine (B143731) ring system itself is basic due to the lone pairs of electrons on the nitrogen atoms. wikipedia.org
Characterization of this compound would rely on standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR would show characteristic signals for the methyl group, the aromatic protons on the benzene (B151609) ring, and the proton of the carboxylic acid. ¹³C NMR would provide signals for each unique carbon atom in the molecule.
Mass Spectrometry (MS) : This technique would be used to determine the exact molecular weight and fragmentation pattern, confirming the molecular formula.
Infrared (IR) Spectroscopy : IR would show characteristic absorption bands for the C=O and O-H bonds of the carboxylic acid group, as well as C=N and C=C stretching vibrations from the aromatic heterocyclic system.
Computational and Theoretical Chemistry of 4 Methylphthalazine 1 Carboxylic Acid and Analogs
Density Functional Theory (DFT) Calculations
DFT calculations are a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost for studying medium-sized organic molecules like 4-Methylphthalazine-1-carboxylic acid. These calculations are used to determine the molecule's electronic structure, from which a wide range of properties can be derived.
Geometry Optimization and Conformational Analysis
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. For phthalazine (B143731) derivatives, DFT methods, such as B3LYP combined with a basis set like 6-31G(d,p), are commonly used to calculate the optimized molecular geometry. This process involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface.
For this compound, the geometry optimization would reveal key structural parameters. The planarity of the phthalazine ring system is a critical feature. In related condensed phthalazine compounds, DFT calculations have shown good agreement between calculated bond lengths and angles and those determined experimentally by X-ray diffraction. Small deviations are typically attributed to intermolecular interactions in the solid state that are not present in the gas-phase calculations.
The conformational analysis of this compound would focus on the orientation of the carboxylic acid group relative to the phthalazine ring. The rotation around the single bond connecting the carboxyl group to the ring would be explored to identify the most stable conformer, which is crucial for understanding its chemical behavior.
| Parameter | Typical Calculated Value (Å or °) | Methodology |
|---|---|---|
| C-N bond length (ring) | 1.34 - 1.38 | B3LYP/6-31G(d,p) |
| N-N bond length (ring) | 1.39 - 1.41 | B3LYP/6-31G(d,p) |
| C=O bond length (carboxyl) | 1.20 - 1.22 | B3LYP/6-31G(d,p) |
| O-H bond length (carboxyl) | 0.96 - 0.98 | B3LYP/6-31G(d,p) |
| Dihedral Angle (Ring-COOH) | Near 0° or 180° | B3LYP/6-31G(d,p) |
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO Energy Gaps) and Charge Distribution
The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties.
For phthalazine derivatives, the HOMO is typically distributed over the fused ring system, indicating that this is the region most susceptible to electrophilic attack. The LUMO is also generally located over the π-system of the rings. In this compound, the presence of the electron-withdrawing carboxylic acid group and the electron-donating methyl group would influence the energies and distributions of these orbitals. DFT calculations on condensed phthalazines have shown HOMO-LUMO gaps in the range of 3.6 to 3.8 eV. A smaller HOMO-LUMO gap generally implies higher chemical reactivity.
Natural Bond Orbital (NBO) analysis is another technique used to study charge distribution and intramolecular interactions. It provides a picture of the localized bonds and lone pairs, and can quantify charge transfer between different parts of the molecule.
| Compound Analog | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Condensed Phthalazine 1 | -5.837 | -2.145 | 3.692 |
| Condensed Phthalazine 2 | -5.964 | -2.152 | 3.812 |
Vibrational Frequency Calculations and Spectroscopic Correlation
Theoretical vibrational frequency calculations are instrumental in interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies from the optimized geometry, a theoretical spectrum can be generated. These calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental data, accounting for anharmonicity and other systematic errors in the calculations.
For this compound, key vibrational modes would include the C=O and O-H stretching of the carboxylic acid group, the C-H stretching of the methyl group and aromatic rings, and the characteristic ring stretching vibrations of the phthalazine core. The C=O stretching vibration is typically a strong, sharp band in the IR spectrum, and its calculated frequency can be correlated with the electronic environment of the carboxyl group. Similarly, the O-H stretching frequency is sensitive to hydrogen bonding.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Insights
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different values of the electrostatic potential.
Typically, red and yellow regions indicate negative potential (electron-rich areas), which are susceptible to electrophilic attack. Blue and green regions represent positive potential (electron-poor areas), which are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the phthalazine ring, making these sites favorable for interaction with electrophiles or for hydrogen bonding. The hydrogen atom of the hydroxyl group would be a site of positive potential.
Quantum Chemical Descriptors and Reactivity Prediction
Beyond FMO analysis, a range of quantum chemical descriptors can be calculated to predict the reactivity of this compound. These descriptors are often used in Quantitative Structure-Activity Relationship (QSAR) studies to correlate molecular structure with biological activity or chemical reactivity.
Important descriptors include:
Ionization Potential (I): Related to the HOMO energy (I ≈ -EHOMO).
Electron Affinity (A): Related to the LUMO energy (A ≈ -ELUMO).
Chemical Hardness (η): Calculated as (I - A) / 2. It measures the resistance to charge transfer.
Electronegativity (χ): Calculated as (I + A) / 2.
Electrophilicity Index (ω): Calculated as χ² / (2η). It quantifies the electrophilic character of a molecule.
These descriptors provide a quantitative basis for comparing the reactivity of different phthalazine analogs and for designing new molecules with desired properties.
Mechanistic Insights from Computational Modeling
Computational modeling can be employed to elucidate the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, a reaction energy profile can be constructed. This allows for the determination of activation energies and the feasibility of different reaction pathways.
For example, DFT calculations could be used to study the mechanism of esterification of the carboxylic acid group, or the nucleophilic substitution at the phthalazine ring. Such studies would involve locating the transition state structures that connect reactants to products and verifying them through frequency calculations (a true transition state has exactly one imaginary frequency). These computational investigations provide a molecular-level understanding of reaction mechanisms that can be difficult to obtain through experimental methods alone. For instance, computational studies on the synthesis of related heterocyclic systems like pyrazolo[1,2-b]phthalazine-5,10-diones have provided mechanistic insights into the reaction steps.
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
While quantum mechanical methods are excellent for studying static structures and reaction energetics, Molecular Dynamics (MD) simulations provide a means to explore the dynamic behavior of molecules over time. frontiersin.org MD simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. nih.gov
For this compound, MD simulations can be used to explore its conformational landscape, particularly the rotational freedom of the carboxylic acid and methyl groups. By analyzing the simulation trajectory, one can identify low-energy conformations and the barriers between them. Furthermore, when simulated in a solvent box (e.g., surrounded by explicit water molecules), MD provides detailed information on intermolecular interactions. mdpi.com
Analysis of the simulation can include:
Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over time. nih.gov
Radial Distribution Functions (RDFs): To characterize the structure of the solvent around specific atoms of the solute, such as the carboxylic acid group, revealing the strength and location of hydration shells. nih.gov
Hydrogen Bond Analysis: To quantify the number and lifetime of hydrogen bonds formed between the molecule and solvent, or between two solute molecules in the case of dimer formation. nih.gov
These simulations are critical for understanding how the molecule behaves in a condensed phase, which is essential for predicting properties like solubility and membrane permeability. mdpi.comdovepress.com
| Interaction Type | Description | Typical Energy Range (kcal/mol) |
|---|---|---|
| Hydrogen Bond | e.g., Carboxylic acid dimer; Solute-Water | -3 to -10 |
| π-π Stacking | Interaction between phthalazine rings | -1 to -5 |
| Van der Waals | Dispersive and repulsive forces | -0.5 to -2.0 |
| Electrostatic | Coulombic interactions | Variable (distance-dependent) |
In Silico Approaches for Structure-Property Relationship Studies
In silico methods, particularly Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) studies, are invaluable in modern drug discovery and materials science. nih.gov These approaches aim to build mathematical models that correlate the structural or physicochemical properties of a series of compounds with their biological activity or a physical property of interest. nih.gov
For a series of analogs based on the this compound scaffold, a QSAR study would involve several key steps:
Data Set Assembly: A collection of analogs with experimentally measured activity or property data (e.g., IC50 values for enzyme inhibition, solubility) is required.
Descriptor Calculation: A large number of molecular descriptors are calculated for each analog. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape, electrostatic potentials).
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build an equation that links a subset of the most relevant descriptors to the observed activity. nih.gov
Validation: The model's predictive power is rigorously tested using internal (e.g., leave-one-out cross-validation, q²) and external validation (predicting the activity of a test set of compounds not used in model training). nih.gov
Successful QSAR models can be used to predict the properties of novel, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates. nih.govrsc.org For phthalazine derivatives, QSAR studies have been successfully applied to predict anti-inflammatory and anticancer activities. nih.govnih.gov
| Model Equation | Statistical Parameters |
|---|---|
| pIC50 = 0.75(ClogP) - 0.21(TPSA) + 1.52(NH-donors) + 3.45 | r² (Correlation Coefficient): 0.91 |
| q² (Cross-validation): 0.84 | |
| F-statistic: 85.2 | |
| N (Compounds): 30 |
Note: ClogP = calculated lipophilicity; TPSA = topological polar surface area; NH-donors = number of hydrogen bond donors. The equation and values are for illustrative purposes.
Role of 4 Methylphthalazine 1 Carboxylic Acid and Its Derivatives in Advanced Chemical Research
Phthalazine (B143731) Carboxylic Acids as Ligands in Coordination Chemistry
The foundational structure of phthalazine, with its two adjacent nitrogen atoms, presents a classic bidentate chelation site for coordination with metal ions. The addition of a carboxylic acid group, as seen in phthalazine carboxylic acids, introduces a second potential coordination site through the carboxylate oxygen atoms. This dual functionality allows these molecules to act as versatile ligands in the construction of coordination polymers and metal-organic frameworks (MOFs).
In principle, 4-Methylphthalazine-1-carboxylic acid could coordinate to metal centers in several ways:
Monodentate Coordination: Utilizing either a nitrogen atom of the phthalazine ring or an oxygen atom of the carboxylate group.
Bidentate Chelation: Involving both nitrogen atoms of the phthalazine ring or both oxygen atoms of the carboxylate group.
Bridging Ligand: Connecting two or more metal centers, using either the phthalazine nitrogen atoms, the carboxylate group, or a combination of both.
The presence of the methyl group at the 4-position could introduce steric effects that influence the coordination geometry and the resulting crystal packing of the coordination complexes. However, a detailed search of crystallographic and coordination chemistry databases does not yield specific examples of metal complexes formed with this compound. Research on related aromatic carboxylates and phthalazine derivatives suggests that this compound could be a valuable ligand for creating novel coordination architectures with interesting magnetic, luminescent, or catalytic properties.
Catalytic Applications of this compound Derivatives in Organic Transformations
Derivatives of carboxylic acids are known to participate in or catalyze a variety of organic transformations. For instance, the carboxylic acid moiety can be converted into more reactive derivatives such as acid chlorides or esters, which are key intermediates in many synthetic routes. While there is a broad body of research on the catalytic applications of various organic molecules, specific studies detailing the use of this compound or its derivatives as catalysts are not readily found in the current scientific literature.
Based on the functional groups present, potential, yet hypothetical, catalytic applications could include:
Organocatalysis: The nitrogen atoms of the phthalazine ring could potentially act as basic sites to catalyze certain reactions.
Metal-Based Catalysis: Derivatives of this compound could be used to synthesize ligands for transition metal catalysts. The electronic properties of the phthalazine ring system, modified by the methyl and carboxylic acid groups, could influence the activity and selectivity of the metallic center in reactions such as cross-coupling, hydrogenation, or oxidation.
Further research would be necessary to explore and validate any such catalytic potential.
Advanced Building Blocks for the Construction of Complex Molecular Architectures
The rigid, planar structure of the phthalazine core, combined with the reactive handle of the carboxylic acid group, makes this compound a promising, albeit underexplored, building block for the synthesis of more complex molecular architectures. Aromatic carboxylic acids are fundamental components in the field of supramolecular chemistry and crystal engineering, where they are used to direct the assembly of molecules through hydrogen bonding and coordination to metal ions.
The synthesis of derivatives from the carboxylic acid function (e.g., amides, esters) would allow for the covalent linking of the 4-methylphthalazine moiety to other molecular components, enabling the construction of:
Dendrimers and Polymers: The bifunctional nature of the molecule could be exploited to create repeating units in polymeric chains or branches of dendrimers.
Macrocycles: Intramolecular or intermolecular reactions could lead to the formation of macrocyclic structures with defined cavities.
While the potential exists, there are no prominent examples in the literature of complex molecular architectures specifically constructed from this compound.
Design of Functional Materials Incorporating the Phthalazine Carboxylic Acid Moiety
The incorporation of specific molecular moieties into materials is a key strategy for designing functional materials with desired electronic, optical, or mechanical properties. Phthalazine derivatives have been investigated for their potential use in organic light-emitting diodes (OLEDs) and as components of conductive polymers. The carboxylic acid group provides a convenient point of attachment to surfaces or for incorporation into a polymer backbone.
Hypothetically, materials incorporating the this compound moiety could exhibit interesting properties. The extended π-system of the phthalazine ring suggests potential for applications in:
Organic Electronics: As components of organic semiconductors or charge-transporting materials.
Sensors: The nitrogen atoms and the carboxylic acid group could act as binding sites for specific analytes, leading to a detectable change in the material's properties.
Metal-Organic Frameworks (MOFs): As mentioned previously, this molecule could serve as an organic linker to create porous materials with applications in gas storage, separation, and catalysis.
Despite these possibilities, the scientific literature does not currently contain reports on the synthesis and characterization of functional materials derived specifically from this compound.
Chemical Biology Applications: Scaffold Modification for Targeted Chemical Probes and Bioconjugation Strategies
Phthalazine derivatives are known to exhibit a range of biological activities, and the phthalazine scaffold is found in several pharmacologically active compounds. The carboxylic acid group is a particularly useful functional handle in chemical biology as it can be readily coupled to amines in biomolecules, such as the side chains of lysine (B10760008) residues in proteins, to form stable amide bonds.
This makes this compound a potential candidate for the development of:
Targeted Chemical Probes: The phthalazine moiety could be a pharmacophore that interacts with a specific biological target. The carboxylic acid could then be used to attach a reporter group, such as a fluorophore or a biotin (B1667282) tag, to enable the detection and study of the target.
Bioconjugation: The molecule could be conjugated to larger biomolecules, such as antibodies or peptides, to create targeted drug delivery systems. The phthalazine derivative could act as the therapeutic agent, and the biomolecule would guide it to its site of action.
While these are established strategies in chemical biology, their application using this compound as the specific scaffold has not been documented in the available literature. Research into the biological activity of this particular compound would be a prerequisite for its development in these applications.
Structure Reactivity and Structure Property Relationship Studies of 4 Methylphthalazine 1 Carboxylic Acid
Influence of the Methyl Substituent on Reaction Pathways and Electronic Properties
The methyl group at the 4-position of the phthalazine (B143731) ring plays a significant role in modulating the electronic properties and, consequently, the reaction pathways of the molecule. As an alkyl group, it primarily functions as an electron-donating group through an inductive effect. msu.edu This donation of electron density to the aromatic phthalazine system can influence the reactivity of the entire molecule.
The increased electron density in the heterocyclic ring can affect the rates and outcomes of various reactions. For instance, in reactions involving electrophilic attack on the aromatic system, the methyl group can act as a directing group, although the primary sites of reactivity are often dictated by the nitrogen atoms and the carboxylic acid substituent. Conversely, for nucleophilic substitution reactions, the electron-donating nature of the methyl group might slightly deactivate the ring system compared to an unsubstituted analog.
Studies on related heterocyclic systems, such as 1,2,3-triazines, have quantified the impact of methyl substitution. While a C4 methyl group on a methyl 1,2,3-triazine-5-carboxylate had a minimal effect on the reaction rate with amidines, a C4/C6 dimethyl substitution significantly slowed the reaction. nih.gov This suggests that while a single methyl group's electronic influence may be subtle, steric hindrance or cumulative electronic effects from multiple substituents can substantially alter reactivity. nih.gov The electronic influence of substituents is a key factor in determining the chemical behavior of such molecules. researchgate.net
Impact of the Carboxylic Acid Group on Chemical Reactivity and Molecular Interactions
The carboxylic acid group at the 1-position is arguably the most dominant functional group influencing the chemical reactivity and intermolecular interactions of 4-Methylphthalazine-1-carboxylic acid.
Chemical Reactivity: The carboxylic acid moiety is a versatile functional group that can undergo a wide range of transformations. jackwestin.com Its reactivity is centered on the electrophilic carbonyl carbon. libretexts.org This allows for nucleophilic acyl substitution reactions, which are fundamental for creating a variety of derivatives. jackwestin.com These reactions typically involve the replacement of the hydroxyl (-OH) group with other nucleophiles. msu.edu
Common transformations include:
Esterification: Reaction with alcohols, often under acidic conditions, yields esters. jackwestin.comresearchgate.net
Amide Formation: Reaction with amines produces amides, which are highly stable due to resonance. frontiersin.org
Acyl Halide Formation: Conversion to highly reactive acyl halides (e.g., using thionyl chloride) provides a gateway to synthesizing other derivatives like acid anhydrides. libretexts.org
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol. jackwestin.com
Decarboxylation: Under certain conditions, often involving heat, the carboxyl group can be removed as carbon dioxide (CO₂). jackwestin.comnih.gov Studies on related benzothiazine-3-carboxylic acids have shown that decarboxylation can occur both in aqueous solution and under dry heating conditions. nih.gov
The reactivity of carboxylic acid derivatives follows a general trend, with acyl halides and anhydrides being more reactive than esters and amides. libretexts.org This hierarchy is crucial for planning synthetic routes, as reactions tend to proceed from higher-energy (more reactive) derivatives to lower-energy (less reactive) ones. libretexts.org
Molecular Interactions: The carboxylic acid group is a powerful mediator of non-covalent interactions. It can act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl oxygen and hydroxyl oxygen). This dual capability allows it to form strong and directional hydrogen bonds, which are pivotal in the formation of supramolecular structures like dimers, chains, and more complex networks in the solid state. nih.govnih.gov For example, in the crystal structure of 2-(4-Methylphenyl)quinoline-4-carboxylic acid, molecules are linked by O—H⋯N hydrogen bonds into chains. researchgate.net These interactions are fundamental in crystal engineering and in determining the physical properties of the resulting materials. mdpi.com
Systematic Investigation of Substituent Effects on Synthetic Outcomes and Derivative Properties
The synthesis and properties of this compound derivatives can be systematically tuned by introducing additional substituents onto the molecular scaffold. The electronic and steric nature of these substituents can profoundly affect reaction outcomes and the characteristics of the final products.
The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the benzene (B151609) portion of the phthalazine ring would alter the electron density of the entire system.
Electron-Withdrawing Groups (e.g., -NO₂, -CN, -CF₃): These groups decrease the electron density of the aromatic ring. This would increase the acidity of the carboxylic acid group, making it a better proton donor. msu.edu It could also make the aromatic ring more susceptible to nucleophilic aromatic substitution, while deactivating it towards electrophilic substitution.
Electron-Donating Groups (e.g., -OCH₃, -NH₂): These groups increase the electron density of the ring system. This would decrease the acidity of the carboxylic acid group. msu.edu Such substitutions are critical in the development of derivatives with specific biological activities or material properties. nih.govnih.gov
The following table summarizes the predicted effects of different substituent types on the properties and reactivity of the parent molecule.
| Substituent Type | Example Groups | Effect on Carboxylic Acid Acidity | Influence on Aromatic Ring Reactivity | Impact on Derivative Properties |
|---|---|---|---|---|
| Strongly Activating (EDG) | -NH₂, -OH | Decrease | Activates toward electrophilic attack | Can participate in hydrogen bonding, alter solubility |
| Moderately Activating (EDG) | -OCH₃, -OR | Slightly Decrease | Activates toward electrophilic attack | Influences polarity and solubility |
| Weakly Activating (EDG) | -CH₃, -Alkyl | Slightly Decrease | Weakly activates toward electrophilic attack | Increases lipophilicity |
| Weakly Deactivating (EWG) | -F, -Cl, -Br, -I | Increase (Inductive) | Deactivates toward electrophilic attack | Can introduce halogen bonding interactions |
| Strongly Deactivating (EWG) | -NO₂, -CF₃, -CN | Increase | Deactivates toward electrophilic attack; may enable nucleophilic aromatic substitution | Significantly alters electronic properties and intermolecular interactions |
The synthesis of complex derivatives, such as amides or esters with additional functional groups, relies on the compatibility of these reactions with the substituents present. frontiersin.org For example, a strongly basic substituent like an amino group might interfere with acid-catalyzed esterification unless it is appropriately protected.
Understanding Non-Covalent Interactions in the Assembly of this compound Derivatives
Non-covalent interactions are the primary forces that govern the self-assembly of molecules in the solid state, influencing crystal packing, physical properties, and even biological interactions. nih.govmdpi.com For derivatives of this compound, a variety of such interactions are expected to be significant.
Hydrogen Bonding: As mentioned, the carboxylic acid group is a prime site for hydrogen bonding. In derivatives where the acid is maintained, it can form strong O-H···N bonds with one of the nitrogen atoms of the phthalazine ring of an adjacent molecule or O-H···O bonds to form classic carboxylic acid dimers. researchgate.netmdpi.com If the carboxylic acid is converted into an ester or amide, the capacity for hydrogen bonding changes, but N-H···O or N-H···N bonds (in amides) can still play a crucial role. researchgate.net
π-π Stacking: The planar, electron-deficient phthalazine ring system is well-suited for π-π stacking interactions with other aromatic rings. mdpi.com These interactions, where aromatic rings stack face-to-face or in an offset manner, are crucial for stabilizing the crystal lattice. The centroid-to-centroid distance between stacked rings is typically in the range of 3.3 to 3.8 Å. researchgate.net
The interplay of these forces dictates the final three-dimensional structure of the molecular crystal. Spectroscopic and computational methods are often used to characterize these interactions. nih.govmdpi.com
| Interaction Type | Participating Groups | Typical Energy (kJ/mol) | Significance in Assembly |
|---|---|---|---|
| Strong Hydrogen Bond | -COOH with -N= (phthalazine) or another -COOH | 15 - 40 | Primary driver of supramolecular synthons (e.g., dimers, chains). Highly directional. |
| π-π Stacking | Phthalazine ring with another aromatic system | 5 - 10 | Stabilizes crystal packing through stacking of aromatic planes. |
| Weak Hydrogen Bond | C-H (aromatic, methyl) with O or N atoms | 2 - 8 | Forms extensive networks that provide additional stabilization. |
| Van der Waals Forces | All atoms | < 5 | Contributes to overall crystal cohesion and density. |
Development of Predictive Models for Chemical Reactivity and Synthetic Feasibility
Predicting the outcome of chemical reactions and the feasibility of a synthetic route is a major goal in modern chemistry. While specific models for this compound are not prominent in the literature, general methodologies are applicable and represent the future of synthetic design.
Quantum Chemical Methods: Techniques like Density Functional Theory (DFT) can be used to model the electronic structure of the molecule. nih.govresearchgate.net From these calculations, various properties can be predicted:
Molecular Electrostatic Potential (MEP) Maps: These visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, predicting sites of reaction. researchgate.netnih.gov
Frontier Molecular Orbitals (HOMO-LUMO): The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into chemical reactivity and electronic transitions. researchgate.net
Reaction Pathway Modeling: DFT can be used to calculate the activation energies of potential reaction pathways, helping to predict the most likely product under given conditions.
Machine Learning and AI Models: The field of cheminformatics is increasingly using machine learning to predict reaction outcomes. Transformer-based models, originally developed for natural language processing, are being adapted to treat chemical reactions as a "language." arxiv.org These models can be trained on vast datasets of known reactions to predict the products for a given set of reactants and reagents. A model like this could, in principle, be trained to predict the products of reactions involving this compound and its derivatives with high accuracy, potentially accelerating the discovery of new synthetic routes. arxiv.org Such models offer a balance between rigid, template-based methods and less constrained, template-free approaches, showing promise for complex synthetic challenges. arxiv.org
The development of such predictive tools would streamline the synthesis of novel derivatives, reducing the need for extensive empirical screening and allowing for a more rational design of molecules with desired properties.
Q & A
Q. What are the common synthetic routes for 4-Methylphthalazine-1-carboxylic acid, and how are intermediates characterized?
- Methodological Answer : Cyclocondensation reactions are widely used, as demonstrated in analogous phthalazine derivatives. For example, cyclocondensation of ethyl acetoacetate with phenylhydrazine and subsequent hydrolysis yields carboxylic acid derivatives . Characterization typically involves NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry to confirm structural integrity. Purity is assessed via HPLC with mobile phases adjusted to pH 5.5 ± 0.02 using phosphate buffers and tetrabutylammonium hydroxide .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Q. Which analytical techniques are suitable for purity assessment of this compound?
- Methodological Answer : Reverse-phase HPLC with methanol/water/phosphate buffer mobile phases (e.g., 5:1:2:3 ratio) at pH 5.5 ± 0.02 is recommended. System suitability tests should include resolution (>2.0), tailing factor (<2.0), and theoretical plate counts (>2000) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer : Perform Design of Experiments (DoE) to test variables: temperature (e.g., 80–120°C), catalyst loading (e.g., 1–5 mol%), and solvent polarity. Monitor reaction progress via TLC or in-situ FTIR. For example, higher yields are achieved using DMF-DMA as a cyclizing agent under inert atmospheres .
Q. How can spectral data contradictions (e.g., NMR shifts) be resolved for this compound?
- Methodological Answer : Use computational tools like Density Functional Theory (DFT) to model NMR chemical shifts and compare with experimental data. Adjust for solvent effects (e.g., DMSO-d₆ vs. CDCl₃) and tautomeric equilibria. Cross-validate with 2D NMR (COSY, HSQC) .
Q. What strategies are effective for validating HPLC methods in quantifying degradation products?
- Methodological Answer : Follow ICH Q2(R1) guidelines: assess linearity (R² > 0.99), accuracy (90–110% recovery), precision (%RSD < 2.0), and robustness (pH ± 0.2, flow rate ± 10%). Forced degradation studies (acid/base hydrolysis, oxidation, thermal stress) identify stability-indicating conditions .
Q. How does pH influence the stability of this compound in aqueous solutions?
- Methodological Answer : Conduct stability studies at pH 1–12 (using HCl/NaOH) at 25°C and 40°C. Monitor degradation via HPLC-UV at 254 nm. Phthalazines often show instability in alkaline conditions due to ring-opening reactions. Use Arrhenius plots to predict shelf-life .
Q. What computational approaches predict the compound’s reactivity in catalytic processes?
- Methodological Answer : Molecular docking and DFT calculations (e.g., B3LYP/6-31G*) model interactions with enzymes or metal catalysts. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .
Challenges and Future Directions
Q. What are the key data gaps in understanding the environmental impact of this compound?
- Methodological Answer : Limited ecotoxicity data exist. Prioritize OECD 301/302 tests for biodegradation and bioaccumulation. Use LC-MS/MS to detect trace levels in wastewater, referencing phthalate risk assessment frameworks .
Q. How can interdisciplinary approaches enhance applications of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
